tert-Butyl 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
Description
tert-Butyl 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (CAS: 1420888-80-7) is a synthetic organic compound featuring a benzimidazole core linked to a piperidine ring via a 4-fluorobenzyl group. The tert-butyl carbamate (Boc) group at the piperidine nitrogen enhances solubility and stability, making it a critical intermediate in medicinal chemistry. It is primarily utilized in the synthesis of bioactive molecules, including second-generation antihistamines like bilastine . Its structural complexity and functional groups allow for diverse derivatization, enabling applications in drug discovery and chemical biology .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O2/c1-24(2,3)30-23(29)27-14-12-18(13-15-27)22-26-20-6-4-5-7-21(20)28(22)16-17-8-10-19(25)11-9-17/h4-11,18H,12-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRXXMUFCLNEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate, identified by its CAS number 1353978-58-1, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring substituted with a benzimidazole moiety and a fluorobenzyl group, contributing to its stability and lipophilicity. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Properties
The presence of the tert-butyl ester group enhances the compound's stability and lipophilicity, which are crucial for its biological activity. The benzimidazole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
The mechanism of action of this compound involves interactions with specific enzymes and receptors. The benzimidazole structure is recognized for its ability to inhibit enzyme activity through competitive inhibition or allosteric modulation. The fluorobenzyl group enhances binding affinity through hydrophobic interactions, while the piperidine ring contributes to the compound's overall stability and bioavailability.
In Vitro Studies
Recent studies have highlighted the potential of this compound as an anti-inflammatory agent. For instance, it has been shown to inhibit IL-1β release in LPS/ATP-stimulated human macrophages, suggesting its role in modulating inflammatory responses .
Table 1: Biological Activity Data
| Compound | Activity Tested | Concentration (µM) | % Inhibition |
|---|---|---|---|
| This compound | IL-1β Release | 10 | 19.4 ± 0.4% |
| Compound 2 (structural analogue) | IL-1β Release | 50 | 29.1 ± 4.8% |
| Compound 3 (modified) | Pyroptosis Inhibition | 10 | 24.9 ± 6.3% |
Case Studies
In one case study, derivatives of benzimidazole were synthesized and screened for their ability to inhibit NLRP3 inflammasome activation. Among these compounds, those similar in structure to this compound demonstrated significant inhibition of pyroptosis and IL-1β release, indicating a promising therapeutic potential against inflammatory diseases .
Comparison with Similar Compounds
Table 1: Key Structural Analogs
Key Observations :
- Substituent Effects: Replacing the 4-fluorobenzyl group with 4-methylbenzyl (as in ) increases hydrophobicity and molecular weight (ΔMW = +14.01 g/mol).
- Ring Modifications : Substituting piperidine with piperazine (e.g., ) alters conformational flexibility and hydrogen-bonding capacity, influencing pharmacokinetics.
Key Observations :
Table 3: Stability and Hazard Profiles
Key Observations :
Preparation Methods
Structural Overview and Synthetic Challenges
The target molecule (C₂₄H₂₈FN₃O₂, MW 409.5 g/mol) features three key components:
- Benzimidazole core : A bicyclic aromatic system with nitrogen atoms at positions 1 and 3.
- Piperidine-Boc group : A six-membered amine ring protected at the nitrogen by a tert-butoxycarbonyl (Boc) group.
- 4-Fluorobenzyl substituent : A fluorine-containing aryl methyl group attached to the benzimidazole nitrogen.
Synthetic challenges include:
- Regioselective formation of the benzimidazole ring.
- Introduction of the 4-fluorobenzyl group without side reactions.
- Preservation of the Boc group under reaction conditions.
Synthetic Strategies
Benzimidazole Ring Formation
The benzimidazole core is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing precursors. Two primary methods dominate:
Acid-Catalyzed Cyclization
A common approach involves reacting o-phenylenediamine with a carboxylic acid derivative under acidic conditions. For example, Boc-piperidine-4-carboxylic acid (CAS 94395-27-6) can serve as the carbonyl source. In acetic acid at reflux, the amine undergoes cyclodehydration to form the benzimidazole ring.
Reaction Conditions :
Mamedov Rearrangement
An alternative method employs the Mamedov rearrangement, which utilizes 3-aroylquinoxalinones and benzene-1,2-diamines. This method improves regioselectivity and reduces side products. For instance:
$$
\text{3-Aroylquinoxalinone} + \text{o-Phenylenediamine} \xrightarrow{\text{AcOH, Δ}} \text{Benzimidazole-Piperidine Hybrid}
$$
Advantages :
Introduction of the 4-Fluorobenzyl Group
The 4-fluorobenzyl moiety is introduced via N-alkylation of the benzimidazole nitrogen. This step requires careful optimization to avoid over-alkylation or decomposition of the Boc group.
Alkylation with 4-Fluorobenzyl Bromide
Procedure :
- React the benzimidazole-piperidine intermediate with 4-fluorobenzyl bromide in the presence of a base.
- Use anhydrous conditions to prevent hydrolysis.
Typical Conditions :
- Base : Potassium carbonate (K₂CO₃)
- Solvent : Dimethylformamide (DMF) or acetonitrile
- Temperature : 80–90°C
- Time : 12–24 hours
- Yield : 50–65%.
Mechanistic Insight :
The base deprotonates the benzimidazole nitrogen, enabling nucleophilic attack on the electrophilic carbon of 4-fluorobenzyl bromide. The Boc group remains intact due to its stability under mildly basic conditions.
Boc Protection and Deprotection
The piperidine nitrogen is protected early in the synthesis to prevent unwanted side reactions.
Boc Protection Using Di-tert-Butyl Dicarbonate
Procedure :
- Treat piperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst.
- Stir under inert atmosphere at room temperature.
Conditions :
Note : Boc protection is reversible under acidic conditions (e.g., trifluoroacetic acid), allowing for subsequent functionalization if needed.
Optimization and Scale-Up
Purification and Characterization
Chromatographic Purification
Applications in Medicinal Chemistry
This compound serves as a precursor for kinase inhibitors and neuroprotective agents. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
